molecular formula C11H10O3S2 B131499 Methyl 2,2-dithienylglycolate CAS No. 26447-85-8

Methyl 2,2-dithienylglycolate

Cat. No.: B131499
CAS No.: 26447-85-8
M. Wt: 254.3 g/mol
InChI Key: SYHWYWHVEQQDMO-UHFFFAOYSA-N
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Description

Methyl 2,2-dithienylglycolate is an organic compound with the molecular formula C11H10O3S2. It is a white to light brown solid, known for its role as an intermediate in the production of various pharmaceuticals, particularly anticholinergic agents such as tiotropium bromide and aclidinium bromide . These agents are used in the treatment of chronic obstructive pulmonary disease (COPD).

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of Tiotropium Bromide This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this synthesis process

Cellular Effects

The cellular effects of Methyl 2,2-dithienylglycolate are not well-documented. Given its role as an intermediate in the synthesis of Tiotropium Bromide, it may influence cell function indirectly through the effects of this bronchodilator. Tiotropium Bromide is known to impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an intermediate in the synthesis of Tiotropium Bromide, it may exert its effects at the molecular level through this compound. Tiotropium Bromide is known to bind to muscarinic receptors, inhibiting the action of acetylcholine and leading to changes in gene expression

Metabolic Pathways

Given its role as an intermediate in the synthesis of Tiotropium Bromide, it may be involved in the metabolic pathways of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dithienylglycolate can be synthesized through several methods. One common approach involves the lithiation of 2-bromothiophene followed by reaction with methyl 2-oxo-2-(thiophen-2-yl)acetate . The reaction typically occurs in an inert atmosphere using tetrahydrofuran as the solvent and n-butyllithium as the reagent. The mixture is cooled to -80°C and then allowed to react for a specified period .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through techniques such as fractional distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dithienylglycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides .

Scientific Research Applications

Methyl 2,2-dithienylglycolate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 2,2-dithienylglycolate is unique due to its specific structure, which makes it a key intermediate in the synthesis of anticholinergic agents. Its ability to undergo various chemical reactions and its role in producing pharmaceuticals highlight its importance in both research and industry .

Properties

IUPAC Name

methyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWYWHVEQQDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465166
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26447-85-8
Record name Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26447-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,2-dithienylglycolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-2-thienylglycolic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromothiophene (9.68 mL, 0.1 mol) was slowly added to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in diethyl ether (100 mL) under a nitrogen atmosphere at 0° C. The reaction mixture was stirred at 35° C. for 3 h and then dimethyl oxalate (5.9 g, 0.05 mol) in diethyl ether (150 mL) was added dropwise. The reaction mixture was heated at reflux (45° C.) for 45 min and then the mixture was allowed to cool to ambient temperature and 1.25 M sulfuric acid (150 mL) was added. The reaction mixture was stirred at ambient temperature for 1 h and then the organic layer was separated and washed with dilute aqueous sodium bicarbonate solution (100 mL), water (100 mL), dried with sodium sulfate, filtered and concentrated under reduced pressure. The resulting solid residue was recrystallized from tetrachloromethane (˜1 g/3 mL) to yield the title compound (7.68 g, 30 mmol, 60%).
Quantity
9.68 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 2,2-dithienyl glycolate in the synthesis of tiotropium bromide?

A1: Methyl 2,2-dithienyl glycolate serves as a crucial building block in the multi-step synthesis of tiotropium bromide. [] It reacts with (R)-3-quinuclidinol and 3-phenoxy propyl bromide in a one-pot process to yield the final drug molecule. This simplified approach offers advantages in terms of efficiency and ease of post-reaction processing.

Q2: How is the quality of Methyl 2,2-dithienyl glycolate monitored during synthesis?

A2: A highly sensitive and selective HPLC method has been developed to quantify Methyl 2,2-dithienyl glycolate in reaction solutions. [] This method utilizes a C18 column with an acetonitrile/sodium pentanesulfonate mobile phase and UV detection at 215 nm. This ensures the quality and purity of the intermediate during the synthesis of tiotropium bromide.

Q3: Are there alternative synthetic routes to Methyl 2,2-dithienyl glycolate?

A3: Yes, researchers have developed a selective two-step synthesis of methyl dithienyl-glycolates. [] This protocol allows for the specific production of either Methyl 2,2-dithienyl glycolate or its regioisomer, Methyl 2,3-dithienyl glycolate, which is a critical impurity to monitor in drug manufacturing.

Q4: Beyond pharmaceuticals, are there other applications for Methyl 2,2-dithienyl glycolate?

A4: Interestingly, Methyl 2,2-dithienyl glycolate has found use in materials science. It is incorporated into rubber compositions for automobile tires to enhance their performance. [] Specifically, the compound contributes to reducing the heat generation of the rubber, a desirable property for tire durability and safety.

Q5: Is Methyl 2,2-dithienyl glycolate compatible with other materials?

A5: Research suggests that Methyl 2,2-dithienyl glycolate exhibits good compatibility with various materials used in rubber and silicone formulations. [, ] For instance, it is used in conjunction with butadiene styrene rubber, styrene-isoprene-butadiene rubber, and butadiene rubber in tire applications. It is also incorporated into high-temperature-resistant fluorinated silicone rubber pads alongside methyl vinyl silicone rubber, terpolymer EP rubber, and terafluoroethylene-propylene rubber. This compatibility makes it a versatile additive for enhancing material properties in diverse applications.

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